molecular formula C6H10Cl3NO2 B14938068 2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide

2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B14938068
M. Wt: 234.5 g/mol
InChI Key: NHNRRKMPMKZOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide is an organic compound with the molecular formula C6H10Cl3NO2. It is a derivative of acetamide, characterized by the presence of three chlorine atoms and a methoxypropan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of trichloroacetonitrile with 1-methoxypropan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in gene expression or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(1-methoxypropan-2-yl)acetamide is unique due to its combination of chlorine atoms and a methoxypropan-2-yl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H10Cl3NO2

Molecular Weight

234.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C6H10Cl3NO2/c1-4(3-12-2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11)

InChI Key

NHNRRKMPMKZOBF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.